molecular formula C8H6ClN3O B1634218 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine CAS No. 33621-61-3

5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1634218
CAS RN: 33621-61-3
M. Wt: 195.6 g/mol
InChI Key: ZMWWZXSPDQIWAZ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound . It is related to the class of compounds known as phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, cyclization, conversion of the intermediate into sulfonyl chloride, and finally, nucleophilic attack of the amines .


Molecular Structure Analysis

The molecular structure of similar compounds exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings . The structure of these compounds has been confirmed by NMR, IR, and elemental analysis .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine has been used as a starting material in the synthesis of various heterocyclic compounds. This includes the creation of several fused heterocyclic compounds, such as triazolo oxadiazoles, which are synthesized through reactions involving compounds like carbon disulfide, cyanogen bromide, and acetic acid in different conditions (Abbas, Hussain, & Shakir, 2017).

Biological Activities

  • Antibacterial Activity: Some derivatives of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine have been synthesized and shown to possess antibacterial activities. These derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria (Ghattas, El-Sherief, Abdel Rahman, & Mahmoud, 1982).

  • Antimicrobial and Anti-Proliferative Activities: Certain 1,3,4-oxadiazole N-Mannich bases derived from 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine have been created and evaluated for their antimicrobial and anti-proliferative activities. These compounds have shown promise in inhibiting the growth of pathogenic bacteria and certain cancer cell lines (Al-Wahaibi et al., 2021).

Chemical Synthesis and Modification

5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine has been utilized in various chemical synthesis processes. These include the creation of fully substituted 1,3,4-oxadiazole derivatives and other complex molecules, demonstrating the versatility of this compound in organic synthesis (Ramazani & Rezaei, 2010).

Enzyme Inhibition and Radical Scavenging

Some novel derivatives of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine have been identified as potent antioxidants and radical scavengers. They have shown effectiveness in inhibiting lipid peroxidation and scavenging free radicals, which suggests potential applications in the treatment of diseases associated with oxidative stress (Ayhan-Kılcıgil et al., 2014).

Alzheimer's Disease Research

Derivatives of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine have been synthesized and evaluated as potential drug candidatesfor Alzheimer’s disease. These compounds have been examined for their ability to inhibit acetylcholinesterase, a key enzyme in Alzheimer's pathology, and have undergone assessments like hemolytic activity to evaluate their suitability as drug candidates (Rehman et al., 2018).

Future Directions

Future research could focus on the synthesis of new derivatives of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine, their molecular structure analysis, and exploration of their potential biological activities . Further studies could also investigate the physical and chemical properties, safety and hazards, and potential applications of these compounds .

properties

IUPAC Name

5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWWZXSPDQIWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943933
Record name 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657661
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine

CAS RN

2138-98-9, 33621-61-3
Record name 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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